N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Description
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C17H20N10 and its molecular weight is 364.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Action Environment
Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting cell cycle progression .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This inhibition leads to alterations in cell cycle progression and can induce apoptosis in certain cell types .
Properties
IUPAC Name |
N,1,6-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-10-19-16(13-7-18-25(4)17(13)20-10)24(3)12-8-26(9-12)15-6-5-14-22-21-11(2)27(14)23-15/h5-7,12H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGWFAFCZBWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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